3-(benzoylamino)phenyl acetate
Description
3-(Benzoylamino)phenyl acetate is an organic compound featuring a phenyl ring substituted with a benzoylamino group (–NH–CO–C₆H₅) at the 3-position and an acetate ester (–O–CO–CH₃) at the adjacent position. This structure combines the lipophilic benzoyl moiety with the hydrolytically labile ester group, making it a versatile intermediate in pharmaceutical and polymer chemistry.
The compound is synthesized via amide coupling reactions, as demonstrated in the preparation of steroidal alkaloids, where 3-(benzoylamino) groups are introduced through condensation of benzoyl derivatives with amine-containing precursors under alkaline or acidic conditions . Its applications span medicinal chemistry, particularly in the development of antiestrogenic agents, as seen in steroidal alkaloids that inhibit ³H-tamoxifen binding at antiestrogen binding sites (AEBS) .
Properties
IUPAC Name |
(3-benzamidophenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-5-8-13(10-14)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVVYBSRQTGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis and Functional Group Interconversion
Ester hydrolysis is a common reaction for phenyl acetates. For 3-(benzoylamino)phenyl acetate, hydrolysis under basic conditions (e.g., 6N NaOH) could yield 3-(benzoylamino)phenyl acetic acid, as observed in analogous phenyl acetate esters .
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Base-Catalyzed Hydrolysis :
Stability and Decomposition Considerations
Stability during synthesis is critical. For example, aldehyde intermediates in related reactions decomposed under prolonged heating or oxidative conditions . For this compound, decomposition risks may necessitate:
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Inert Atmosphere : Use of nitrogen blankets to prevent oxidation .
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Controlled Reaction Times : Avoiding extended heating to minimize side reactions .
4.1. Acylation Mechanism
The acylation of aromatic amines with benzoyl chloride typically proceeds via nucleophilic attack on the acyl chloride, forming an amide intermediate. For this compound, this would involve:
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Activation : Benzoyl chloride reacts with pyridine to form an activated acyl chloride .
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Nucleophilic Substitution : The amino group of 3-aminophenyl acetate displaces the chloride, forming the benzoylamino ester.
4.2. Enzymatic Catalysis
Enzymes like AxSDR enable stereoselective reductions of ketones to alcohols, suggesting potential for asymmetric synthesis of benzoylamino-containing compounds . For example:
Comparison with Similar Compounds
2-(Benzoylamino)-1-(4-methoxyphenyl)ethyl Acetate
- Structure: Differs by a methoxy (–OCH₃) substituent at the 4-position of the phenyl ring and an ethyl spacer between the benzoylamino and acetate groups.
- Impact : The methoxy group increases electron density on the aromatic ring, enhancing stability against electrophilic attack. The ethyl spacer may reduce steric hindrance during enzymatic hydrolysis compared to the parent compound .
(3-Fluoro-Benzoylamino)-Acetic Acid
- Structure : Features a fluorine atom at the 3-position of the benzoyl ring and a carboxylic acid (–COOH) instead of an ester.
- Impact : Fluorination improves metabolic stability and membrane permeability. The carboxylic acid group increases polarity, making it suitable for salt formation (e.g., sodium or potassium salts) to enhance solubility .
- Applications: Potential use in fluorinated drug candidates, leveraging fluorine’s bioisosteric effects.
Benzyl 3-Hydroxyphenylacetate
- Structure : Contains a hydroxyl (–OH) group at the 3-position of the phenyl ring and a benzyl ester (–O–CO–O–CH₂C₆H₅).
- Impact : The hydroxyl group enables hydrogen bonding and conjugation with biological targets, while the benzyl ester offers slower hydrolysis rates than methyl or ethyl esters, prolonging bioavailability .
- Applications: Used in controlled-release formulations or as a precursor for phenolic drugs.
Key Observations :
Bioactivity
- 3-(Benzoylamino)phenyl acetate derivatives: Exhibit antiestrogenic activity by binding to AEBS, as shown in steroidal alkaloids from Pachysandra procumbens .
- Methyl 2-benzoylamino-3-arylaminobut-2-enoates: Serve as precursors for imidazole and oxazoloquinoline heterocycles, which are common in kinase inhibitors .
Solubility and Stability
- Ester vs. Acid: The acetate ester in this compound offers moderate solubility in organic solvents, whereas the carboxylic acid in (3-fluoro-benzoylamino)-acetic acid is water-soluble as a salt .
- Hydrolysis Rates : Benzyl esters (e.g., benzyl 3-hydroxyphenylacetate) hydrolyze slower than methyl or ethyl esters, impacting drug release kinetics .
Q & A
Q. How can computational modeling predict the metabolic fate of this compound?
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